molecular formula C22H24N2O2S B2829111 2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896375-96-5

2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No. B2829111
CAS RN: 896375-96-5
M. Wt: 380.51
InChI Key: AARLDXBGABNTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide, also known as EMA-401, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. EMA-401 is a selective angiotensin II type 2 (AT2) receptor antagonist that has been shown to have potential benefits in the treatment of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain.

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthetic Approaches

    Research has explored new methods for synthesizing thiazole derivatives, highlighting the reactivity of ethoxy carbonyl methylene thiazol-4-one towards various reagents to produce compounds with potential antimicrobial activities (Wardkhan et al., 2008). This indicates a broad interest in developing new synthetic routes for thiazole-based compounds, which could extend to the synthesis of 2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide.

  • Chemoselective Acetylation

    The chemoselective monoacetylation of aminophenols has been investigated for producing N-(2-hydroxyphenyl)acetamide derivatives, crucial for synthesizing antimalarial drugs. This process, utilizing immobilized lipase, shows the importance of specific functional group modifications in medicinal chemistry (Magadum & Yadav, 2018).

Biological Activities and Applications

  • Antimicrobial Activities

    Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Parameshwarappa et al., 2009). This suggests that compounds like this compound could also be explored for their antimicrobial properties.

  • Antioxidant Activity

    The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have shown significant antioxidant activity. This highlights the potential use of such compounds in oxidative stress-related conditions (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-3-26-20-10-6-17(7-11-20)14-21(25)23-13-12-19-15-27-22(24-19)18-8-4-16(2)5-9-18/h4-11,15H,3,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARLDXBGABNTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.